Product packaging for Ethyl 4-aminopyrimidine-5-carboxylate(Cat. No.:CAS No. 65195-35-9)

Ethyl 4-aminopyrimidine-5-carboxylate

Cat. No.: B127003
CAS No.: 65195-35-9
M. Wt: 167.17 g/mol
InChI Key: OBBDJDIJXFWRJK-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Drug Discovery

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental core structure in a vast array of biologically active molecules. mdpi.comtandfonline.com Its derivatives are integral components of life itself, forming the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA. jacsdirectory.comresearchgate.net This inherent biological role allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a privileged scaffold in drug design. nih.gov

The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. tandfonline.com Consequently, pyrimidine derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The continued exploration of pyrimidine scaffolds in drug discovery aims to address new disease targets and combat emerging drug resistance. nih.gov

Historical Context of Pyrimidine Derivatives in Pharmaceutical Development

The journey of pyrimidines in science began in the 19th century. In 1818, Brugnatelli isolated alloxan, the first pyrimidine derivative, by oxidizing uric acid. gsconlinepress.com However, the systematic study of this class of compounds started in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The therapeutic potential of pyrimidine derivatives was realized with the development of barbiturates, such as phenobarbitone, which were introduced as sedatives and hypnotics. jacsdirectory.com A significant milestone in the mid-20th century was the synthesis of 5-fluorouracil, a pyrimidine antimetabolite that became a cornerstone of cancer chemotherapy. researchgate.net This discovery spurred the development of numerous other pyrimidine-based drugs targeting critical cellular pathways. The development of antiviral drugs like zidovudine (B1683550) (AZT) for HIV and antibacterial agents like trimethoprim (B1683648) further solidified the importance of the pyrimidine nucleus in medicinal chemistry. jacsdirectory.comresearchgate.net These historical successes have paved the way for the continued investigation of novel pyrimidine derivatives for a myriad of diseases. gsconlinepress.com

Positioning of Ethyl 4-aminopyrimidine-5-carboxylate within the Pyrimidine Family

This compound (C7H9N3O2) is a substituted pyrimidine that serves as a valuable intermediate and building block in the synthesis of more complex molecules, including analogues of Thiamine (Vitamin B1). echemi.comchemicalbook.com Its specific substitution pattern—an amino group at the C4 position and an ethyl carboxylate group at the C5 position—confers distinct chemical properties that are leveraged in organic synthesis and medicinal chemistry research.

To understand the role of this compound, it is useful to compare it with other significant pyrimidine derivatives that have well-established pharmacological roles.

FeatureThis compound5-FluorouracilTrimethoprimBarbituric Acid
Core Structure PyrimidinePyrimidinePyrimidinePyrimidine
Key Substituents 4-amino, 5-ethyl carboxylate5-fluoro, 2,4-dione2,4-diamino, 5-(3,4,5-trimethoxybenzyl)2,4,6-trione
Primary Role Synthetic IntermediateAnticancer AgentAntibacterial AgentPrecursor to Sedatives
Mechanism of Action N/A (Building Block)Inhibits thymidylate synthaseInhibits dihydrofolate reductaseCNS Depressant (derivatives)

As the table indicates, while compounds like 5-Fluorouracil and Trimethoprim are active pharmaceutical ingredients with specific biological targets, this compound is primarily utilized as a precursor. Its functional groups are reactive handles for constructing more elaborate molecular architectures. For instance, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide, providing pathways to a wide range of derivatives.

The structure of this compound is part of a larger family of pyrimidine carboxylates and aminopyrimidines. Its specific arrangement of functional groups is crucial to its reactivity and utility.

Ethyl 2-aminopyrimidine-5-carboxylate: This isomer differs in the position of the amino group (C2 vs. C4). chemicalbook.com This change significantly alters the electronic properties and reactivity of both the pyrimidine ring and the amino group.

Ethyl 2-chloropyrimidine-5-carboxylate: Replacing the amino group with a chloro group at the C2 position introduces a leaving group, making it a versatile intermediate for nucleophilic substitution reactions to introduce various other functionalities. bldpharm.com

Thieno[2,3-d]pyrimidines: Many potent biological agents feature a thiophene (B33073) ring fused to the pyrimidine core. For example, ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated for their anticancer properties. nih.gov While this compound is a monocyclic pyrimidine, it can serve as a starting point for building such fused heterocyclic systems.

Pyrimido[4,5-d]pyridazines: The reactivity of the ester and the adjacent ring nitrogen in pyrimidine-4-carboxylates allows for their conversion into fused systems like pyrimido[4,5-d]pyridazin-8(7H)-ones through reactions with hydrazine. researchgate.net

In essence, this compound is a structurally simple yet chemically versatile member of the pyrimidine family. Its value lies not in its own biological activity but in its potential as a foundational element for synthesizing novel and complex molecules with therapeutic potential. The strategic placement of its amino and carboxylate groups provides a synthetic platform for accessing a diverse chemical space within the broader landscape of pyrimidine-based drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B127003 Ethyl 4-aminopyrimidine-5-carboxylate CAS No. 65195-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJDIJXFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498958
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-35-9
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Pharmacological Investigations of Ethyl 4 Aminopyrimidine 5 Carboxylate and Its Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The development of new derivatives from the ethyl 4-aminopyrimidine-5-carboxylate core is a meticulous process, guided by rational design principles and structure-activity relationship studies to optimize their therapeutic potential.

Rational Design Principles

The rational design of this compound derivatives often involves the modification of a lead compound to enhance its biological activity. For instance, building upon the anticancer potential of a previously identified aminopyrimidine compound, RDS 3442, new derivatives were designed by introducing substitutions at the 6-position of the pyrimidine (B1678525) core and/or on the 2-aniline ring. mdpi.comnih.gov This strategic approach aims to explore the chemical space around the core molecule to identify modifications that can improve potency and selectivity.

Another design strategy involves the incorporation of different heterocyclic moieties into a single molecule. For example, the synthesis of indazol-pyrimidine derivatives was conceptualized to combine the biological activities of both indazole and pyrimidine rings, linked through an amino or sulfonamide bridge, to evaluate their combined antiproliferative effects. mdpi.com Furthermore, to address drug resistance in cancer, particularly due to mutations in the epidermal growth factor receptor (EGFR), derivatives have been designed to act as potent inhibitors of mutated EGFR, such as EGFRL858R/T790M. nih.gov This involves designing molecules that can selectively bind to the mutated kinase, overcoming resistance to existing therapies. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the optimization of lead compounds into more effective drug candidates.

The nature and position of substituents on the pyrimidine ring and its associated moieties have a profound impact on the biological activity of the derivatives. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, variations in the aromatic ring and the terminal aniline (B41778) on the pyrimidine core were systematically studied to establish SAR. rsc.org It was found that the introduction of a nitro group on the phenyl ring at the C-4 position of the pyrimidine core can significantly increase anti-plasmodial activity against chloroquine-resistant strains. nih.gov

In the context of anticancer activity, the addition of certain functional groups can enhance the potency of the compounds. For example, the adjunction of a [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino side chain has been shown to enhance the anticancer activity of pyrimidine derivatives. encyclopedia.pub Similarly, the conformational restriction of a substituent, such as replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, has been demonstrated to increase inhibitory potency threefold in a series of pyrimidine-4-carboxamides. nih.govacs.org The nature of the ester group can also play a role; replacement of an ethyl ester with an iso-propyl ester showed a decrease in in vitro anti-plasmodial activity against chloroquine-sensitive strains but a reverse trend for chloroquine-resistant strains. nih.gov

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve the compound's pharmacological profile. This approach is employed to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. drughunter.comnih.gov For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine in a series of pyrimidine-4-carboxamides not only reduced lipophilicity but also increased the activity by 10-fold. nih.govacs.org

The replacement of a carboxylic acid group with other acidic moieties is a common bioisosteric strategy. Tetrazoles, for instance, are widely recognized non-classical bioisosteres of carboxylic acids, maintaining comparable acidity while offering greater lipophilicity. drughunter.com However, the success of such replacements is highly context-dependent and must be evaluated on a case-by-case basis. drughunter.comnih.gov The principle of splicing and replacement has also been used to design novel pyrimidine derivatives containing sulfonate esters, aiming to discover new structures with potential antibacterial and insecticidal activities. nih.gov

Exploration of Potential Biological Activities

The primary therapeutic area of interest for derivatives of this compound has been oncology, with numerous studies investigating their potential as anticancer agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant anticancer activity against a variety of human cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and interfere with cell cycle progression. mdpi.comnih.gov

One notable derivative, the N-benzyl counterpart of RDS 3442, designated as 2a, induced a significant decrease in cell viability in all tested tumor cell lines, with EC50 values ranging from 4 to 8 μM, making it 4-13 times more active than the parent compound. nih.govnih.gov Another study on novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives showed that a compound with a para-chloro substitution exhibited significant antitumor activity with an IC50 value of 14.0 µM against the K562 leukemia cell line. semanticscholar.orgresearchgate.netscirp.org

The anticancer effects of these derivatives have been evaluated against a range of cancer types including glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer. nih.govnih.gov For instance, in a study of new indazol-pyrimidine derivatives, five compounds showed significant cytotoxic potential against the MCF-7 breast cancer cell line, with the most potent compounds, 4f and 4i, exhibiting IC50 values of 1.629 and 1.841 µM, respectively. mdpi.com

Furthermore, certain aminopyrimidine derivatives have been specifically designed to target mutated kinases that drive cancer growth. Compound A12, a non-covalently bound reversible inhibitor, showed excellent kinase inhibitory activity against EGFRL858R/T790M with an IC50 value of 4.0 nM and strong anti-proliferative activity against H1975 lung cancer cells with an IC50 value of 0.086 μM. nih.gov

The tables below summarize the anticancer activity of selected this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineActivity (IC50/EC50 in µM)Reference
RDS 3442 (1a)VariousPotent inhibitor of replication mdpi.com
Compound 2a (N-benzyl counterpart of RDS 3442)Various4 - 8 nih.gov
Compound 4fMCF-7 (Breast)1.629 mdpi.com
Compound 4iMCF-7 (Breast)1.841 mdpi.com
Compound with para-chloro substitutionK562 (Leukemia)14.0 semanticscholar.orgresearchgate.net
Compound A12H1975 (Lung)0.086 nih.gov

Table 2: Anticancer Activity of 2,4-diaminopyrimidine Derivatives

CompoundA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)Reference
9k2.14 µM3.59 µM5.52 µM3.69 µM rsc.org
13f1.98 µM2.78 µM4.27 µM4.01 µM rsc.org

Antimicrobial Activity

In addition to their anticancer properties, pyrimidine-based structures have been explored for their potential to combat microbial infections.

Several studies have highlighted the antibacterial potential of pyrimidine derivatives. A series of N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid demonstrated high activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. pensoft.netresearchgate.net Their activity was less pronounced against the Gram-negative bacterium Pseudomonas aeruginosa. pensoft.net Docking studies suggest that the mechanism of action for these compounds may involve the inhibition of TrmD, an essential bacterial enzyme. pensoft.netresearchgate.net

In another study, newly synthesized pyrimidine derivatives showed excellent antimicrobial activities when tested against Gram-positive bacteria (S. aureus and B. subtilis) and the Gram-negative bacterium Escherichia coli, with potencies comparable to the reference drug ampicillin. nih.gov

Compound ClassBacterial StrainObserved Activity
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureus (Gram-positive)High
Bacillus subtilis (Gram-positive)High
Pseudomonas aeruginosa (Gram-negative)Lesser
Substituted-pyrazolyl pyrimidinesStaphylococcus aureus (Gram-positive)Excellent
Bacillus subtilis (Gram-positive)Excellent
Escherichia coli (Gram-negative)Excellent

The antimicrobial spectrum of certain pyrimidine derivatives extends to fungal pathogens. A comprehensive screening of newly synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives revealed that several compounds exhibited excellent antifungal activity against Candida albicans and Aspergillus flavus, comparable to the standard antifungal drug clotrimazole. nih.gov

Antiviral Effects

In the fight against flaviviruses, 4-aminopyrimidine (B60600) N-oxides have been identified as inhibitors of the tick-borne encephalitis virus (TBEV). nih.gov These compounds are believed to target the E protein of the virus. nih.gov One of the most potent compounds in this class, 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, exhibited EC₅₀ values below 22 µM against seven different TBEV strains, representing three main subtypes. nih.gov

Furthermore, the broader class of pyrimidine derivatives has been investigated for wide-ranging antiviral applications. nih.gov For instance, certain 5-sulphonamido-8-hydroxyquinoline derivatives were tested for their antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov In these studies, some compounds showed marked viral inhibitory activity at low concentrations. nih.gov Similarly, imidazole-based nucleosides, which share heterocyclic similarities, have been identified as broad-spectrum antiviral agents, with compounds like 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) showing potency against a wide array of RNA and DNA viruses, including poxviruses, togaviruses, and orthomyxoviruses. nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

Compound Class Virus Target Potency (EC₅₀ / IC₅₀) Source(s)
4-Aminopyrimidine N-oxides Tick-borne encephalitis virus (TBEV) < 22 µM nih.gov
Pyrimido[4,5-d]pyrimidines Human coronavirus 229E (HCoV-229E) Selectively effective mdpi.com
5-sulphonamido-8-hydroxyquinoline derivatives Avian paramyxovirus type 1 (APMV-1), Laryngotracheitis virus (LTV) 3-4 µg/mL (IC₅₀) nih.gov

Anti-inflammatory Activity

The pyrimidine scaffold is a well-established framework for the development of anti-inflammatory agents. nih.govnih.govgsconlinepress.com Derivatives have been shown to act through various mechanisms, including the inhibition of key inflammatory enzymes. nih.gov Studies on thienopyrimidine derivatives, for example, have identified compounds with significant anti-inflammatory activity. nih.gov Likewise, certain bicyclic and tricyclic pyrimidine derivatives synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one have been evaluated for their anti-inflammatory effects and compared favorably to standard drugs like ibuprofen. nih.gov

Research into spiropyrimido[4,5-d]pyrimidines has revealed potent lipoxygenase (LOX) inhibitory activity, which is comparable to the reference compound octyl gallate. researchgate.net In another study, morpholinopyrimidine derivatives were synthesized and assessed for their ability to curb inflammation in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Two compounds, in particular, were effective at inhibiting the production of nitric oxide (NO) at concentrations that were not toxic to the cells. rsc.org

In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats have also confirmed the anti-inflammatory potential of pyrimidine derivatives. nih.gov Certain 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives demonstrated anti-inflammatory effects that were on par with the widely used drug indomethacin. nih.gov

Inhibition of Inflammatory Mediators (e.g., COX enzymes, NF-κB)

A primary mechanism through which pyrimidine derivatives exert their anti-inflammatory effects is by inhibiting crucial inflammatory mediators. nih.gov A significant focus of research has been on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their inhibitory potential against COX-1 and COX-2. nih.gov Two specific derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC₅₀ values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, which is comparable to the standard drug celecoxib (B62257) (IC₅₀ = 0.04 ± 0.01 µmol). nih.gov

Beyond COX enzymes, pyrimidine derivatives have been shown to modulate other key players in the inflammatory cascade. Studies on morpholinopyrimidine derivatives in LPS-stimulated macrophage cells demonstrated a significant reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. rsc.org Western blot analysis further confirmed that these compounds decreased the protein expression levels of iNOS and COX-2, thereby inhibiting the inflammatory response. rsc.org Pyrimidine derivatives have also been reported to inhibit other inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Table 2: Inhibition of Inflammatory Mediators by Pyrimidine Derivatives

Compound Class Target Mediator Potency (IC₅₀) Source(s)
Pyrano[2,3-d]pyrimidines COX-2 0.04 µmol nih.gov
Spiropyrimido[4,5-d]pyrimidines Lipoxygenase (LOX) Potent inhibition researchgate.net
Morpholinopyrimidines iNOS, COX-2 Significant reduction in expression rsc.org

Other Pharmacological Profiles (e.g., Analgesic, Antiparkinsonian, Diuretic)

In addition to their antiviral and anti-inflammatory properties, the versatile pyrimidine scaffold has been explored for a variety of other therapeutic applications. nih.gov The structural diversity of pyrimidine derivatives allows for their interaction with a wide range of biological targets, leading to different pharmacological outcomes.

Analgesic Activity: The pyrimidine nucleus is a component of various compounds investigated for their pain-relieving properties. The broad therapeutic applications of pyrimidines include their development as analgesic agents. nih.gov

Antiparkinsonian Activity: Recent research has explored derivatives of imidazole-4,5-dicarboxylic acid, which share heterocyclic features with pyrimidines, for their potential in treating neurodegenerative diseases like Parkinson's disease. rrpharmacology.ru In an experimental model of haloperidol-induced catalepsy in rats, these compounds were found to exhibit antiparkinsonian activity. rrpharmacology.ru The administration of these derivatives significantly decreased the severity of catalepsy, indicating an active effect on dopaminergic neurotransmission. rrpharmacology.ru

Mechanisms of Action at the Molecular Level

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with various biological macromolecules. Their mechanisms of action often involve specific interactions with enzymes and cellular receptors, leading to the modulation of biological pathways.

Enzyme Inhibition

Enzyme inhibition is a prominent mechanism of action for many biologically active pyrimidine derivatives. By blocking the active sites of specific enzymes, these compounds can interrupt pathological processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX): As detailed in the anti-inflammatory section, pyrimidine derivatives are effective inhibitors of COX-1 and COX-2 enzymes. nih.gov They have also been shown to potently inhibit LOX, another key enzyme in the inflammatory pathway. researchgate.net

Lactate (B86563) Dehydrogenase (LDH): Novel families of ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme of great importance in cancer treatment. mdpi.com Several of these compounds showed IC₅₀ values below 5 µM, with some achieving IC₅₀ values of approximately 1 µM. mdpi.com

Protein Kinases: Certain aminopyrimidine derivatives have been developed as dual-target inhibitors of the Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are crucial targets in oncology. nih.gov One compound, bearing two unsubstituted phenyl moieties, was equipotent to the known PLK1 inhibitor volasertib, with an IC₅₀ value of 0.02 µM against PLK1. nih.gov

Biotin (B1667282) Carboxylase (BC): The compound Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has been shown to inhibit biotin carboxylase, an enzyme involved in the first step of fatty acid synthesis in bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov This inhibition represents a potential mechanism for novel antibacterial agents. nih.gov

Receptor Agonism/Antagonism

The interaction of pyrimidine derivatives with cellular receptors is another key mechanism underlying their pharmacological effects. These interactions can either activate (agonism) or block (antagonism) the receptor's function.

Endothelin Receptor Antagonism: A sulfamide (B24259) derivative of a pyrimidine, Macitentan, has been developed as a potent, orally active dual endothelin (ET) receptor antagonist, targeting both ETᴀ and ETʙ receptors. acs.org Such antagonists are used in the treatment of conditions like pulmonary arterial hypertension. acs.org The development involved modifying the pyrimidine core to optimize binding affinity for both receptor subtypes. acs.org

Constitutive Androstane (B1237026) Receptor (CAR) Agonism: Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to be direct agonists of the human constitutive androstane receptor (CAR, NR1I3) in nanomolar concentrations. nih.gov CAR is a nuclear receptor that plays a significant role in hepatic functions, and its activation is a potential therapeutic strategy for metabolic or liver diseases. nih.gov These novel agonists demonstrated selectivity for CAR over other related nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov

Interactions with Biological Targets

Derivatives of the this compound scaffold have been investigated for their interactions with a diverse array of biological targets, underscoring their potential in treating various diseases. The pyrimidine core acts as a versatile pharmacophore that can be tailored to inhibit specific enzymes or modulate receptor activity. These interactions are fundamental to their therapeutic effects, particularly in oncology and infectious diseases.

A significant area of research has focused on enzyme inhibition. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the core compound, have been identified as inhibitors of key enzymes involved in cancer progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor (PDGF) receptor, both of which are crucial for tumor angiogenesis. nih.gov Other studies have demonstrated that pyrimidine analogues can function as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a protein critical for regulating transcription in cancer cells. acs.org Further research has identified aminopyrimidine-dione derivatives as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer therapy. nih.gov

Beyond kinases, these derivatives have shown activity against other enzyme classes. Ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in the metabolic pathways of cancer cells. mdpi.com In the context of infectious diseases, thieno[2,3-d]pyrimidine compounds have been explored as inhibitors of QcrB (ubiquinol-cytochrome c reductase cytochrome b subunit) in Mycobacterium tuberculosis. nih.gov Another study identified related derivatives as selective inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD) from Pseudomonas aeruginosa, indicating potential as antibacterial agents. pensoft.net

Additionally, the pyrimidine scaffold has been utilized to target transcription factors. Analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and evaluated as inhibitors of AP-1 and NF-κB mediated transcriptional activation, pathways that are often dysregulated in inflammatory diseases and cancer. researchgate.net

Table 1: Examples of Biological Targets for this compound Derivatives

Derivative Class Biological Target(s) Therapeutic Area
Thieno[2,3-d]pyrimidines VEGFR, PDGFR, QcrB (M. tuberculosis), TrmD (P. aeruginosa) Oncology, Infectious Disease
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Cyclin-Dependent Kinase 9 (CDK9) Oncology
Aminopyrimidine-2,4-diones BRD4, PLK1 Oncology
Ethyl pyrimidine-quinolinecarboxylates Human Lactate Dehydrogenase A (hLDHA) Oncology
Ethyl pyrimidine-5-carboxylates AP-1, NF-κB Oncology, Inflammation

Computational and In Silico Studies in Drug Design

Computational methods are integral to the design and optimization of this compound derivatives. These in silico techniques provide insights into molecular interactions, electronic properties, and structure-activity relationships, thereby guiding synthetic efforts and accelerating the drug discovery process.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding interactions and affinity. This method has been widely applied to pyrimidine derivatives to elucidate their mechanism of action at the molecular level.

Studies on tetrahydropyrimidine-5-carboxylate derivatives have used docking to investigate their interactions with enzymes like Dihydrofolate reductase (DHFR) and DNA-gyrase II, revealing binding energies ranging from –9.350 to –10.526 kcal/mole. samipubco.com In another example, docking simulations of novel aminopyrimidine-diones into the binding sites of BRD4 and PLK1 have provided detailed structural insights. These studies showed key hydrogen bond interactions with specific amino acid residues, such as Asn140 in BRD4 and Cys136 in PLK1, which are crucial for inhibitory activity. nih.gov Similarly, docking has been employed to understand how thienopyrimidine derivatives bind to the active site of the bacterial enzyme TrmD, guiding the design of more potent antimicrobial agents. pensoft.net The potential binding conformation of a pyrimidine derivative with the biotin carboxylase enzyme from E. coli has also been investigated, providing a basis for understanding its mechanism of action. irjweb.com

Table 2: Molecular Docking Studies of Pyrimidine Derivatives

Derivative Series Protein Target Key Findings / Reported Values
Tetrahydropyrimidine-5-carboxylates DHFR, DNA-gyrase II Binding energies ranged from –9.350 to –10.526 kcal/mole. samipubco.com
Aminopyrimidine-diones BRD4, PLK1 H-bond interactions with key residues Asn140 (BRD4) and Cys136 (PLK1). nih.gov
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine E. Coli biotin carboxylase Investigation of binding conformation to understand mechanism of action. irjweb.com
Thieno[2,3-d]pyrimidines P. aeruginosa TrmD Prediction of stable conformations with hydrophobic interactions and hydrogen bonds. pensoft.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its analogues, DFT calculations are employed to understand molecular stability, reactivity, and spectroscopic properties. These calculations provide valuable information on geometric parameters (bond lengths and angles), frontier molecular orbitals (HOMO-LUMO), and the distribution of electron density. orientjchem.orgresearchgate.net

DFT studies, often using the B3LYP functional, help in optimizing molecular geometries and predicting the most stable conformers. nih.govresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov For example, a minimal HOMO-LUMO energy gap of 4.6255 eV calculated for one hexahydropyrimidine-5-carboxylate derivative indicated its potential for high reactivity with biological receptors. nih.gov

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. irjweb.comorientjchem.org The MEP helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, providing crucial insights into potential sites for intermolecular interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is used to predict the activity of novel molecules and to optimize lead compounds.

A QSAR study was conducted on a series of 57 analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which act as inhibitors of AP-1 and NF-κB. nih.gov Using a support vector machine approach, a QSAR model was developed based on calculated quantum chemical parameters. The key descriptors identified in the model included the Kier and Hall index (order 3), Information content (order 0), YZ Shadow, and the maximum and minimum partial charges on a nitrogen atom. nih.gov This model provides a framework for understanding how specific physicochemical properties influence the inhibitory activity of this class of compounds.

In other studies, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related pyrimidine series. For instance, CoMFA and CoMSIA models were successfully established for thiopyranopyrimidine derivatives to rationalize their antiproliferative activity against Hela cancer cells, providing a reliable tool for the future design of more potent EGFR inhibitors. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.gov

Preclinical Investigations and Lead Optimization

The preclinical evaluation of this compound derivatives involves a series of laboratory-based investigations to assess their therapeutic potential before any human studies. A critical component of this phase is the in vitro testing of these compounds against various cell lines to determine their efficacy and selectivity.

In Vitro Studies (e.g., Cell Lines)

In vitro cytotoxicity and antiproliferative assays using cancer cell lines are fundamental for the initial screening and lead optimization of potential anticancer agents. Derivatives of this compound have been evaluated against a wide range of human cancer cell lines, demonstrating significant activity in various cancer types.

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines MCF-7 and MDA-MB-231. nih.govresearchgate.net One of the most effective compounds showed an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.govresearchgate.net In another study, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were screened against the NCI60 panel of 60 human tumor cell lines. nih.gov These compounds showed particularly good inhibitory activity against renal cancer cell lines, with one derivative exhibiting an IC₅₀ of 0.87 μM against the UO-31 cell line. nih.gov

Derivatives have also shown promise against hematological malignancies. Several ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were examined for cytotoxicity against human leukemia cell lines K562 and CEM. researchgate.netsemanticscholar.orgscirp.org Compounds with specific substitutions, such as a para-chloro group or a meta-dichloro group, exhibited significant antitumor activity, with IC₅₀ values of 14.0 µM and 15.0 µM, respectively, against the K562 cell line. researchgate.netsemanticscholar.orgscirp.org Further cell cycle analysis confirmed that these compounds could induce apoptosis. scirp.org Other pyrimidopyrimidine derivatives have been tested against colon (HCT-116), breast (MCF-7), and liver (HEPG-2) cancer cell lines, with one compound showing IC₅₀ values very close to the reference drug doxorubicin (B1662922). nih.gov

Table 3: In Vitro Cytotoxicity of this compound Derivatives

Derivative Series Cell Line(s) Cancer Type Reported IC₅₀ Values
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7, MDA-MB-231 Breast 4.3 ± 0.11 µg/mL (MCF-7) for the lead compound. nih.govresearchgate.net
4-Aminopyrazolo[3,4-d]pyrimidines UO-31, HL-60(TB) Renal, Leukemia 0.87 μM (UO-31), 1.41 μM (HL-60(TB)) for potent compounds. nih.gov
Ethyl 2-(1-aminocyclobutyl)-pyrimidine-4-carboxylates K562, CEM Leukemia 14.0 µM and 15.0 µM (K562) for active compounds. researchgate.netscirp.org
Pyrimidopyrimidines HCT-116, MCF-7, HEPG-2 Colon, Breast, Liver IC₅₀ values comparable to doxorubicin for the most active compound. nih.gov
Thiopyranopyrimidines A549, Hela Lung, Cervical 0.057 µM (A549) and 0.104 µM (Hela) for compound 23g. nih.gov

In Vivo Studies (e.g., Animal Models)

The therapeutic potential of this compound derivatives, suggested by initial in vitro screenings, has been further investigated through various in vivo animal models. These studies are crucial for evaluating the efficacy and biological effects of these compounds in a complex physiological system. Research has spanned several disease areas, including metabolic disorders and oncology, utilizing rodent models to assess the pharmacological activity of novel derivatives.

In the context of metabolic diseases, one study investigated a novel pyrimidine derivative in a high-fat diet-induced hyperlipidemia mouse model. The administration of the derivative led to a notable amelioration of the lipid profile, suggesting potential applications in cardiovascular and metabolic conditions. rdd.edu.iq Another study utilized an alloxan-induced diabetic rat model to assess the effects of a pyrimidine derivative on renal function. The results indicated that the compound could ameliorate kidney function, evidenced by the restoration of renal function indices toward normal limits in the diabetic female rats. uobasrah.edu.iq

The antitumor activity of this class of compounds has been a significant focus of in vivo research. In one such study, a 2-aminopyrimidine-based derivative, compound 8e, was evaluated in an MV-4-11 xenograft model. The compound demonstrated significant antitumor potency, achieving a tumor growth inhibition (T/C) value of 29.98%. nih.gov Similarly, another derivative, DN4, was tested in a xenograft model using A498 human kidney carcinoma cells. The findings showed that DN4 inhibited tumor growth in a dose-dependent manner, highlighting its potential as an anticancer agent. nih.gov These studies in syngeneic and xenograft tumor models provide direct evidence of the antitumor and antimetastatic properties of these derivatives in a living organism. rrpharmacology.ru

Table 1: Summary of In Vivo Studies on this compound Derivatives

Derivative TypeAnimal ModelDisease AreaKey FindingsReference
Pyrimidine DerivativeHigh-Fat Diet MiceHyperlipidemiaAmeliorated lipid profile (TC, TG, LDL, HDL). rdd.edu.iq
Pyrimidine DerivativeAlloxan-Induced Diabetic RatsDiabetic NephropathyImproved kidney function markers (creatinine, urea, uric acid). uobasrah.edu.iq
2-Aminopyrimidine Derivative (Compound 8e)MV-4-11 Xenograft MiceOncologySignificant antitumor potency (T/C value of 29.98%). nih.gov
4-Oxobutanamide Derivative (DN4)A498 Xenograft MiceOncologyDose-dependent inhibition of tumor growth. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound derivatives is fundamental to their development as therapeutic agents. PK studies focus on the absorption, distribution, metabolism, and excretion (ADME) of the compounds, while PD studies investigate their mechanism of action.

Pharmacokinetic analyses have revealed that pyrimidine derivatives can be widely distributed throughout the body. nih.gov A study involving an intravenous administration of the radiolabeled pyrimidine derivative ¹⁴C-NS-7 to rats showed that radioactivity concentrations in most tissues were significantly higher than in plasma shortly after administration. nih.gov The highest initial concentrations were observed in the lung, adrenal gland, and kidney. nih.gov Notably, concentrations in target organs like the cerebral cortex were 10 to 18 times higher than in plasma, indicating excellent tissue penetration. nih.gov Other research on pyrimidine-5-carboxamide derivatives has also pointed to favorable drug-like properties, such as enhanced in vivo exposure and suitable plasma protein binding rates, which are critical for maintaining therapeutic concentrations. nih.gov

From a pharmacodynamic perspective, many pyrimidine analogues function as prodrugs that require intracellular activation to exert their pharmacological effects. d-nb.infouu.nl This is particularly relevant for derivatives designed as anticancer agents. The mechanism often involves a series of metabolic steps, including sequential phosphorylation to form monophosphate, diphosphate, and ultimately triphosphate nucleotides. d-nb.info These active nucleotide metabolites, such as 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP), are responsible for the cytotoxic effects. d-nb.info The intracellular accumulation of these nucleotides is considered a critical determinant of the compound's efficacy. d-nb.infouu.nl Beyond oncology, the pharmacodynamic effects of these derivatives have been observed in other areas. For instance, certain pyrimidine-5-carboxamide derivatives developed for inflammatory conditions have been shown to modulate cytokine expression, specifically by up-regulating the anti-inflammatory cytokine IL-10 and reducing the pro-inflammatory cytokine IL-12. nih.gov

Table 2: Pharmacokinetic and Pharmacodynamic Profile of Pyrimidine Derivatives

ParameterObservationImplicationReference
Distribution (PK) Wide tissue distribution with concentrations in target organs (e.g., brain) 10-18 times higher than plasma.Effective delivery of the drug to its site of action. nih.gov
Exposure (PK) Enhanced in vivo exposure and suitable plasma protein binding rates observed for certain derivatives.Improved drug-like properties for potential clinical application. nih.gov
Mechanism of Action (PD) Many derivatives are prodrugs requiring intracellular phosphorylation to active triphosphate nucleotides.The cytotoxic effect is dependent on intracellular metabolism and accumulation of active metabolites. d-nb.infouu.nl
Biological Effect (PD) Modulation of cytokine expression (up-regulation of IL-10, down-regulation of IL-12).Potential therapeutic utility in inflammatory diseases. nih.gov

Applications in Chemical Biology and Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique arrangement of reactive sites on Ethyl 4-aminopyrimidine-5-carboxylate makes it a valuable precursor for constructing fused heterocyclic systems and biologically significant molecules. The 4-amino group can act as a nucleophile or a directing group, while the 5-carboxylate moiety can be transformed into various other functional groups or participate in cyclization reactions. This versatility has been exploited in the synthesis of several classes of important compounds. Notably, 4-aminopyrimidines are recognized as key intermediates in the synthesis of molecules like vitamin B1 (thiamine) and various chemotherapeutic agents. nih.gov

Nucleobase analogs are synthetic molecules that mimic the structure of the natural purine and pyrimidine (B1678525) bases found in DNA and RNA. These analogs are crucial tools in chemical biology for probing nucleic acid function and are often developed as antiviral or anticancer agents. This compound serves as a foundational scaffold for creating such analogs. For instance, the pyrimidine core of this compound is a key structural component of thiamine (Vitamin B1). nih.gov Synthetic strategies can utilize the 4-amino and 5-carboxylate groups as points of modification to build the thiazole ring system found in thiamine or to introduce other side chains, leading to novel thiamine analogs with potentially altered biological activities.

Pteridines and their reduced forms, such as dihydropterins, are a class of bicyclic heteroaromatic compounds comprising a fused pyrimidine and pyrazine ring. These structures are found in a variety of biologically important molecules, including folic acid and biopterin. The synthesis of the pteridine ring system frequently involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.

This compound is a strategic starting material for this process. A typical synthetic route involves the transformation of the 5-carboxylate group into a second amino group. This is often achieved by first nitrating the C5 position (after hydrolysis of the ester), followed by reduction of the nitro group to an amine. The resulting 4,5-diaminopyrimidine intermediate can then undergo a regioselective condensation reaction with an appropriate α-dicarbonyl compound to construct the adjacent pyrazine ring, yielding the desired dihydropterin derivative. This multi-step process underscores the role of this compound as a fundamental building block requiring sequential, controlled modifications.

Cytidine (B196190) is a nucleoside composed of a cytosine base (4-amino-2-oxo-1,2-dihydropyrimidine) attached to a ribose sugar moiety. Modified cytidine derivatives, particularly those functionalized at the C5 position, are of significant interest for applications in aptamer development and oligonucleotide-based therapeutics. nih.gov this compound provides a direct route to C5-carboxy functionalized cytosine scaffolds.

The synthesis can be envisioned through a two-stage process. First, the pyrimidine ring of this compound is oxidized at the C2 position to introduce the carbonyl group characteristic of cytosine, yielding ethyl 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate. In the second stage, this cytosine analog undergoes N-glycosylation, where a protected ribose derivative is coupled to the N1 position of the pyrimidine ring to form the complete nucleoside structure. This pathway allows for the creation of cytidine derivatives with a persistent ester functionality at the C5 position, which can be further modified to generate a library of complex analogs. nih.govnih.gov

Table 1: Synthetic Applications of this compound

Target Molecule Class Key Synthetic Transformation Role of Intermediate
Nucleobase Analogs Modification of C4-amino and C5-carboxylate groups to append other cyclic structures (e.g., thiazole ring). Provides the core pyrimidine scaffold.
Dihydropterin Derivatives Conversion of the C5-carboxylate to an amino group, followed by condensation with a 1,2-dicarbonyl compound. Serves as the precursor to the required 4,5-diaminopyrimidine.
Cytidine Derivatives Oxidation at the C2 position to form a cytosine ring, followed by N-glycosylation with a ribose sugar. Acts as the foundational building block for the C5-functionalized cytosine base.

Development of New Synthetic Methodologies Utilizing this compound

The advancement of organic synthesis is often marked by the development of novel reaction methodologies that offer improved efficiency, sustainability, and access to complex molecules. While specific literature detailing new methodologies developed exclusively for this compound is specialized, its structure makes it an ideal substrate for modern synthetic techniques that have been successfully applied to related pyrimidine systems.

For example, polymer-assisted or solid-phase synthesis represents a powerful tool for constructing libraries of derivatives. researchgate.net In this approach, the ester functionality of this compound could be used as an anchor to attach the molecule to a solid support, such as a Merrifield's resin. Subsequent chemical modifications could then be carried out on the pyrimidine ring, with the final product cleaved from the resin in a purification-simplified process.

Furthermore, the principles of green chemistry have driven the development of solvent-less and multicomponent reactions. Methodologies such as "Grindstone" synthesis, which involves grinding reagents together with a catalytic amount of a substance, have been applied to the synthesis of tetrahydropyrimidine-5-carboxylate derivatives. mdpi.comnih.gov The functional groups of this compound make it a suitable candidate for such one-pot reactions, where its amino group can participate as a key nucleophile in cascade or tandem reaction sequences, thereby streamlining the synthesis of complex pyrimidine-containing molecules.

Contribution to the Understanding of Pyrimidine Ring Systems

The study of this compound and its reactivity contributes significantly to the fundamental understanding of substituted pyrimidine ring systems. The pyrimidine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de However, the electronic nature of the ring is heavily influenced by its substituents.

In this compound, the C4-amino group acts as a strong electron-donating group through resonance, while the C5-carboxylate group is electron-withdrawing. This "push-pull" arrangement creates a unique electronic distribution that dictates the molecule's reactivity:

Nucleophilicity and Basicity: The electron-donating amino group increases the electron density of the ring system compared to unsubstituted pyrimidine, influencing the pKa and the sites of protonation.

Electrophilic and Nucleophilic Substitution: The amino group activates the ring toward potential electrophilic attack, while the carboxylate group deactivates the adjacent positions. This electronic tug-of-war governs the regioselectivity of further functionalization.

Tautomerism: Aminopyrimidines can exist in different tautomeric forms, although they predominantly exist in the aromatic amino form rather than as imino tautomers. thieme-connect.de Studies involving this molecule help confirm and refine the understanding of these tautomeric equilibria.

By serving as a substrate in various synthetic transformations, such as the formation of fused heterocycles like thieno[2,3-d]pyrimidines, researchers can probe the relative reactivity of different sites on the ring, thereby expanding the predictive power of pyrimidine chemistry. nih.gov

Future Directions and Emerging Research Areas

Targeted Drug Delivery Systems Utilizing Derivatives

The development of targeted drug delivery systems represents a significant advancement in minimizing off-target effects and enhancing the therapeutic index of potent molecules. Derivatives of Ethyl 4-aminopyrimidine-5-carboxylate are being explored as key components in these sophisticated systems. By functionalizing the core pyrimidine (B1678525) structure, researchers can attach moieties that specifically recognize and bind to receptors overexpressed on cancer cells or other pathological tissues. This approach ensures that the cytotoxic or therapeutic agent is delivered preferentially to its site of action, thereby reducing systemic toxicity.

One strategy involves conjugating the pyrimidine derivative to a targeting ligand, such as an antibody or a small molecule, that has a high affinity for a specific cellular target. Another approach is the incorporation of these derivatives into nanoparticle-based delivery systems. These nanoparticles can be engineered to release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme concentration. The versatility of the pyrimidine ring allows for a variety of chemical modifications, making it an ideal platform for the design of highly specific and efficient drug delivery vehicles.

Exploration of Novel Biological Activities and Therapeutic Applications

The structural similarity of thienopyrimidines, which can be derived from this compound, to purines makes them compelling candidates for a wide range of biological activities. ekb.eg Researchers are actively investigating novel therapeutic applications for derivatives of this compound beyond their established roles. Thienopyrimidine derivatives have shown a broad spectrum of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov

Recent studies have focused on the synthesis and evaluation of new 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates for their antiproliferative activity against various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated significant inhibitory effects on breast cancer cell lines. nih.gov The exploration extends to their potential as modulators of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. nih.gov Furthermore, the pyrimidine core is a key building block for developing compounds with potential applications in agriculture as pesticides with antibacterial and insecticidal activities. mdpi.com The ongoing investigation into the diverse biological activities of these compounds promises to uncover new therapeutic avenues for a variety of diseases.

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead compounds. nih.gov Advanced computational modeling techniques are being increasingly applied to elucidate the mechanism of action of this compound derivatives and to design novel drug candidates with improved efficacy and safety profiles. nih.gov

Molecular docking studies, for example, can predict the binding affinity and orientation of these derivatives within the active site of a target protein. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent inhibitors. Quantitative structure-activity relationship (QSAR) models are also employed to correlate the chemical structure of these compounds with their biological activity, further aiding in the optimization process. These computational approaches not only accelerate the drug discovery pipeline but also provide deep insights into the molecular interactions that govern the therapeutic effects of these pyrimidine derivatives. nih.gov

Combination Therapies and Synergistic Effects

To combat the complexity of diseases such as cancer and to overcome drug resistance, researchers are exploring the use of this compound derivatives in combination with other therapeutic agents. nih.gov The rationale behind combination therapy is to target multiple signaling pathways simultaneously, thereby achieving a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. nih.gov

For example, a pyrimidine derivative might be used to inhibit a key enzyme in a cancer cell's survival pathway, while another drug targets a different aspect of its growth or proliferation. Studies have shown that combining certain agents can lead to synergistic effects in inhibiting cancer cell growth. nih.gov The evaluation of these combinations often involves in vitro and in vivo models to determine the optimal drug ratios and to understand the underlying mechanisms of their synergistic interactions. This approach holds the potential to develop more effective and durable treatment strategies for a range of diseases.

Development of Prodrug Strategies

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical and pharmacological properties of drugs, such as poor solubility, instability, or lack of target specificity. nih.gov This approach involves chemically modifying the active drug molecule to create an inactive derivative (the prodrug) that is converted to the active form in the body through enzymatic or chemical transformation. ijnrd.orgactamedicamarisiensis.ro

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., amino group at C4, ester at C5). Key signals: ~δ 8.3 ppm (pyrimidine H), δ 4.2–4.4 ppm (ester –OCH₂CH₃) .
  • Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ = 196.0722) validates molecular formula (C₇H₉N₃O₂).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (MeCN:H₂O gradient) .

What computational methods are recommended for predicting the reactivity and interaction of this compound in drug discovery applications?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311++G(d,p) are suitable .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CB1 receptors, as in related studies ).
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories).

What are the key challenges in achieving regioselective functionalization of the pyrimidine ring in this compound?

Basic Research Focus
The amino and ester groups direct electrophilic substitution. Challenges include:

  • Competing Reactivity : Amino groups activate C2/C6 positions, but steric hindrance from the ester group at C5 limits accessibility.
  • Protection Strategies : Use Boc or acetyl groups to temporarily block the amino group, enabling selective halogenation at C2 .
    Evidence from Biginelli adducts suggests microwave-assisted reactions improve regioselectivity by reducing reaction times .

How can ring puckering analysis (as per Cremer-Pople parameters) be applied to understand the conformational dynamics of this compound in solution?

Q. Advanced Research Focus

  • Cremer-Pople Coordinates : Define puckering amplitude (θ) and phase angle (φ) for the pyrimidine ring. For example, θ < 10° indicates near-planarity, while θ > 30° suggests boat conformers .
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., 200 K in CDCl₃) detects ring-flipping barriers (ΔG‡ > 60 kJ/mol suggests restricted rotation) .
  • X-ray vs. DFT Comparison : Crystallographic data (e.g., torsion angles C8–C7–C20–N1 = 114.36°) can validate computed gas-phase conformers .

How does the electronic nature of substituents influence the pharmacological activity of this compound derivatives?

Q. Advanced Research Focus

  • QSAR Studies : Electron-withdrawing groups (e.g., –CF₃) at C4 enhance binding affinity to targets like kinases or GPCRs by modulating π-π stacking .
  • Bioisosteric Replacement : Replacing the ester (–COOEt) with amides (–CONH₂) improves metabolic stability while retaining potency .
    In silico screens of pyrimidine libraries (e.g., PubChem BioAssay) identify lead compounds with optimized LogP (2–4) and polar surface area (<90 Ų) .

What strategies mitigate decomposition during storage of this compound?

Q. Basic Research Focus

  • Desiccants : Store under argon with 3Å molecular sieves to prevent hydrolysis of the ester group.
  • Temperature : –20°C in amber vials reduces photodegradation.
  • Stability Assays : Monitor via TLC (Rf = 0.5 in EtOAc/hexane) or LC-MS for degradation products (e.g., 4-aminopyrimidine-5-carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.